molecular formula C9H6F3N B13112400 2-Methyl-6-(trifluoromethyl)benzonitrile

2-Methyl-6-(trifluoromethyl)benzonitrile

Cat. No.: B13112400
M. Wt: 185.15 g/mol
InChI Key: YIGZMLMYHLITNR-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a trifluoromethyl group and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)benzonitrile typically involves the introduction of a trifluoromethyl group to a benzene ring followed by the addition of a nitrile group. One common method involves the reaction of 2-methylbenzonitrile with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as copper or nickel bromide, and the reaction temperature is maintained between 185 to 195°C .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves the use of solvents like N-methyl-2-pyrrolidone and catalysts such as methylimidazole ionic liquid to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Methyl-6-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 2-Methyl-6-(trifluoromethyl)benzylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(trifluoromethyl)benzonitrile is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C9H6F3N

Molecular Weight

185.15 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H6F3N/c1-6-3-2-4-8(7(6)5-13)9(10,11)12/h2-4H,1H3

InChI Key

YIGZMLMYHLITNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(F)(F)F)C#N

Origin of Product

United States

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